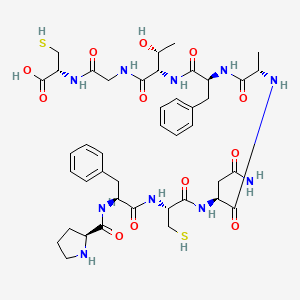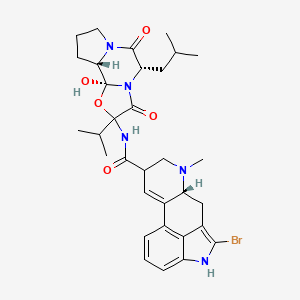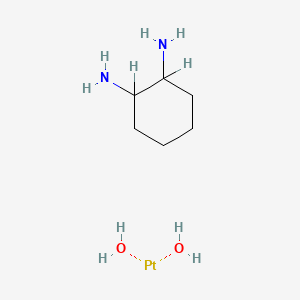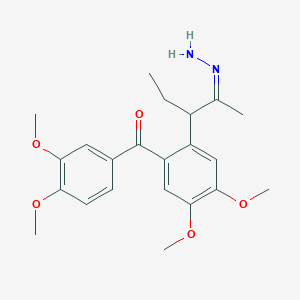
Tofisopam impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tofisopam impurity is a byproduct or degradation product associated with the synthesis and production of tofisopam, a 2,3-benzodiazepine derivative. Tofisopam itself is known for its anxiolytic properties and is used in the treatment of anxiety and alcohol withdrawal . The impurity can arise during the manufacturing process and needs to be identified and controlled to ensure the purity and efficacy of the final pharmaceutical product .
Preparation Methods
The preparation of tofisopam impurity involves several synthetic routes and reaction conditions. One method involves using 1,2-dimethoxybenzene as the starting material. The process includes the following steps :
Propionylation: Reacting 1,2-dimethoxybenzene with a propionylating agent to produce an intermediate compound.
Reduction: Reducing the intermediate compound with a reductant to obtain a secondary intermediate.
Oxidation: Reacting the secondary intermediate with an oxidant in the presence of acids to form the final impurity.
Industrial production methods focus on optimizing these steps to ensure cost-effectiveness and scalability. The use of low-cost raw materials and efficient reaction conditions is crucial for industrial applications .
Chemical Reactions Analysis
Tofisopam impurity undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Chromium trioxide in the presence of acids.
Reduction: Various reductants depending on the specific intermediate.
Substitution: Reagents that facilitate the replacement of functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different byproducts based on the oxidizing agent and reaction environment .
Scientific Research Applications
Tofisopam impurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used in analytical method development and validation, as well as quality control applications.
Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of tofisopam.
Industry: Utilized in the development of new synthetic routes and optimization of existing manufacturing processes.
Mechanism of Action
The mechanism of action of tofisopam impurity is closely related to that of tofisopam. Tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases, with the highest affinity for phosphodiesterase-4A1, followed by phosphodiesterase-10A1, phosphodiesterase-3, and phosphodiesterase-2A3 . This inhibition leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which play crucial roles in various cellular processes.
Comparison with Similar Compounds
Tofisopam impurity can be compared with other similar compounds, such as other benzodiazepine derivatives . Some similar compounds include:
Diazepam: A classical 1,4-benzodiazepine with anxiolytic, anticonvulsant, and muscle relaxant properties.
Lorazepam: Another 1,4-benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.
The uniqueness of this compound lies in its specific inhibition of phosphodiesterases and its distinct pharmacological profile compared to classical benzodiazepines .
Properties
Molecular Formula |
C22H28N2O5 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(2Z)-2-hydrazinylidenepentan-3-yl]-4,5-dimethoxyphenyl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-7-15(13(2)24-23)16-11-20(28-5)21(29-6)12-17(16)22(25)14-8-9-18(26-3)19(10-14)27-4/h8-12,15H,7,23H2,1-6H3/b24-13- |
InChI Key |
KLNBPIUOTHQHOE-CFRMEGHHSA-N |
Isomeric SMILES |
CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)/C(=N\N)/C |
Canonical SMILES |
CCC(C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)OC)OC)OC)OC)C(=NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
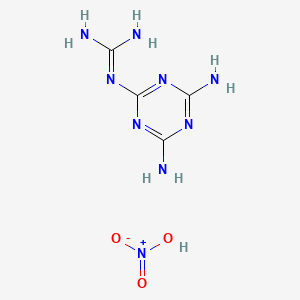
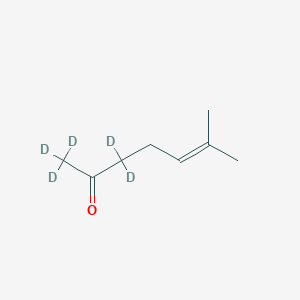


![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
